Mepanipyrim
Overview
Description
Mepanipyrim is an anilinopyrimidine fungicide utilized globally to safeguard crops against fungal diseases. Its effectiveness, particularly against Botrytis cinerea, has led to its widespread adoption in agriculture. The fungicide operates by inhibiting the secretion of enzymes crucial for the fungal infection process, thereby controlling disease spread without directly inhibiting enzyme activities (Miura et al., 1994).
Synthesis Analysis
The synthesis of Mepanipyrim, identified as KIF-3535 during its development phase, involves the preparation of 2-anilinopyrimidines. The process demonstrates that the activity of the compounds significantly decreases with substitutions on the anilinobenzene ring, highlighting the sensitivity of its fungicidal activity to structural modifications. The optimal structure, featuring methyl and 1-propynyl groups at specific positions on the pyrimidine ring, was selected for its high efficacy and minimal phytotoxicity (Nagata et al., 2004).
Molecular Structure Analysis
While direct studies on the molecular structure analysis of Mepanipyrim in the provided references are limited, the synthesis and structural activity relationship studies imply a critical relationship between its chemical structure and fungicidal activity. Modifications on the pyrimidine and anilinobenzene moieties significantly influence its biological efficacy against fungal pathogens.
Chemical Reactions and Properties
Mepanipyrim undergoes various degradation processes when exposed to environmental conditions, such as photocatalytic degradation in aqueous solutions. This degradation involves multiple pathways including reductive and oxidative attacks, leading to the cleavage of the triple bond, hydroxylation, and loss of the benzene moiety, demonstrating its complex interaction with environmental factors (Calza et al., 2004).
Scientific Research Applications
Mepanipyrim in Food Analytical Methods
- Scientific Field: Food Analytical Methods .
- Application Summary: Mepanipyrim is a new-generation anilinopyrimidine pesticide used to combat fungal diseases in various crops. It’s crucial to have rapid and user-friendly analytical methods that can complement instrumental techniques for analyzing residues of this toxic compound in foodstuffs .
- Methods of Application: Monoclonal antibodies were generated for the first time, and an enzyme-linked immunosorbent assay was developed. A series of haptens mimicking the mepanipyrim molecule were designed and prepared by total synthesis to study the influence of the linker tethering site over the binding properties of the generated antibodies .
- Results: This strategy resulted in high-affinity and specific monoclonal antibodies to mepanipyrim. The highest sensitivity was reached with antibodies that had been raised using haptens with the spacer arm at the most characteristic moiety of the analyte, the 1-propynyl group .
Mepanipyrim in Fungicide Research
- Scientific Field: Fungicide Research .
- Application Summary: Mepanipyrim is an anilinopyrimidine fungicide with a broad spectrum of activity that can control fungal diseases caused by Botrytis cinerea (gray mold), Venturia spp. (scab) and Monilinia fructicola (brown rot) .
- Methods of Application: Mepanipyrim inhibits the uptake of growth substrates such as amino acids and glucose by B. cinerea at an effective dose of 10–100 mg/ml and blocks the secretion of host-cell wall-degrading enzymes at 1 mg/ml .
- Results: While mepanipyrim prevented pectinase secretion in B. cinerea at 0.1–1mg/ml, it did not interfere with secretion in C. miyabeanus, even at 100mg/ml, indicating that its action is an important mechanism in disease control .
Mepanipyrim in Disease Control
- Scientific Field: Disease Control .
- Application Summary: Mepanipyrim has excellent disease control activity against Botrytis cinerea, but poor activity against Cochliobolus miyabeanus. The disease control efficacy by mepanipyrim in vivo is not correlated with mycelial growth inhibition in vitro .
- Methods of Application: Mepanipyrim prevented pectinase secretion in B. cinerea at 0.1–1mg/ml, but did not interfere with secretion in C. miyabeanus, even at 100mg/ml. Mepanipyrim affected the uptake of glucose and phenylalanine in the mycelia of both pathogens at higher doses .
- Results: The action of Mepanipyrim is an important mechanism in disease control. A secondary action of mepanipyrim may bring about mycelial growth inhibition in vitro .
Mepanipyrim in Ecological Risk Assessment
- Scientific Field: Ecological Risk Assessment .
- Application Summary: Mepanipyrim has been used in studies investigating its ecological risk, particularly its impact on aquatic organisms .
- Methods of Application: The study investigated the temporal pattern of mepanipyrim-induced CYP1A and AhR2 expression and EROD enzyme activity at different time frames during zebrafish embryonic and larval development .
- Results: The study assessed the ecological risk of mepanipyrim and its metabolites to aquatic organisms .
Safety And Hazards
Mepanipyrim is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects . It has low irritation to skin and eyes. If swallowed, it can cause nausea and vomiting . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
4-methyl-N-phenyl-6-prop-1-ynylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-3-7-13-10-11(2)15-14(17-13)16-12-8-5-4-6-9-12/h4-6,8-10H,1-2H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFWZNRJIBNXRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=NC(=NC(=C1)C)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042121 | |
Record name | Mepanipyrim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mepanipyrim | |
CAS RN |
110235-47-7 | |
Record name | Mepanipyrim | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110235-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mepanipyrim [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110235477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mepanipyrim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEPANIPYRIM | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Pyrimidinamine, 4-methyl-N-phenyl-6-(1-propyn-1-yl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.151 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEPANIPYRIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B150X76OJY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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